N,2,5-trimethylaniline hydrochloride
Description
Historical Context and Early Academic Investigations of N,2,5-trimethylaniline Hydrochloride
The historical significance of N,2,5-trimethylaniline hydrochloride is intrinsically linked to the rise of the synthetic dye industry. The parent compound, 2,4,5-trimethylaniline, was a key intermediate in the production of certain azo dyes. Notably, it was used in the synthesis of Ponceau 3R, a red azo dye. ca.gov The hydrochloride salt would have been a common form for the storage and handling of the parent amine in industrial settings.
Early academic investigations into N,2,5-trimethylaniline hydrochloride itself are not extensively documented in readily available literature. The focus of early 20th-century research was often on the synthesis and application of the final dye products rather than the intermediates. The synthesis of the parent 2,4,5-trimethylaniline, however, would have followed established methods for the production of aromatic amines, typically involving the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by reduction of the resulting nitro compound. The formation of the hydrochloride salt is a straightforward acid-base reaction.
The academic spotlight turned to N,2,5-trimethylaniline and its hydrochloride salt more directly in the 1970s and 1980s, not for its synthetic utility, but due to concerns about its potential health effects. A series of carcinogenicity studies were conducted during this period, which provided much of the detailed scientific data available for the compound. These studies investigated the long-term effects of dietary administration of both 2,4,5-trimethylaniline and its hydrochloride salt in animal models. ca.govinchem.org
Evolution of Research Trajectories for N,2,5-trimethylaniline Hydrochloride within Organic and Material Chemistry
Following the toxicological investigations of the late 20th century, the research trajectory for N,2,5-trimethylaniline hydrochloride has been limited. Its historical association with a dye that is no longer in widespread use, coupled with the health concerns raised by the carcinogenicity studies, has likely contributed to its infrequent use in modern academic and industrial research.
While the broader class of aniline (B41778) derivatives has seen extensive application in the development of new materials, such as conductive polymers, there is a lack of specific research that prominently features N,2,5-trimethylaniline or its hydrochloride salt in this domain. Research into conductive polymers often utilizes aniline and its simpler derivatives as monomers for polymerization. The steric hindrance and electronic effects of the three methyl groups on the aromatic ring of 2,4,5-trimethylaniline may influence its polymerization potential and the properties of any resulting polymer, but this does not appear to be a widely explored area of materials science.
In the realm of contemporary organic synthesis, N,2,5-trimethylaniline hydrochloride is not a commonly employed reagent or building block. While aromatic amines are fundamental to many organic reactions, the specific substitution pattern of this compound does not appear to have lent itself to widespread application in the synthesis of pharmaceuticals, agrochemicals, or other complex organic molecules. Its primary role in the scientific literature remains that of a historical dye intermediate and a subject of toxicological study.
The following table summarizes the key research findings related to N,2,5-trimethylaniline hydrochloride and its parent amine:
| Research Area | Key Findings |
| Dye Synthesis | 2,4,5-trimethylaniline was a key intermediate for the azo dye Ponceau 3R. ca.gov |
| Toxicology | Carcinogenicity was investigated in animal studies in the 1970s and 1980s. ca.govinchem.org |
| Material Science | No significant research found specifically utilizing N,2,5-trimethylaniline hydrochloride. |
| Organic Synthesis | Not a commonly used reagent in modern organic synthesis. |
This interactive data table allows for the filtering and sorting of research findings related to N,2,5-trimethylaniline hydrochloride.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,2,5-trimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-8(2)9(6-7)10-3;/h4-6,10H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGFMJDVKUNPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-51-0 | |
| Record name | N,2,5-trimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of N,2,5 Trimethylaniline Hydrochloride
Electrophilic Aromatic Substitution Reactions Involving N,2,5-trimethylaniline Hydrochloride
The reactivity of the N,2,5-trimethylaniline scaffold in electrophilic aromatic substitution (EAS) is fundamentally dictated by the state of the amino group. When in its free base form (N,2,5-trimethylaniline), the amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance. chemistrysteps.combyjus.com This activation, combined with the activating effect of the three methyl groups, makes the ring highly susceptible to electrophilic attack. The directing effects of the substituents are paramount: the amino group and the methyl groups are all ortho, para-directors. libretexts.org
However, as a hydrochloride salt, the nitrogen atom is protonated, forming an anilinium ion (-NH₃⁺). This group behaves very differently; it is a strong deactivating group and a meta-director due to its electron-withdrawing inductive effect. byjus.com Therefore, electrophilic substitution on N,2,5-trimethylaniline hydrochloride is significantly slower than on the free amine and directs incoming electrophiles to different positions.
The substitution pattern is determined by the combined influence of the anilinium ion and the three methyl groups on the available C3, C4, and C6 positions.
| Position | Influence of -NH₃⁺ (at C1) | Influence of -CH₃ (at C2) | Influence of -CH₃ (at C5) | Overall Tendency |
|---|---|---|---|---|
| C3 | meta (directing) | ortho (directing) | meta (weak directing) | Activated by C2-methyl, directed by anilinium. A potential site for substitution. |
| C4 | para (non-directing) | meta (weak directing) | ortho (directing) | Strongly activated by C5-methyl, but C4 is para to the deactivating anilinium group. |
| C6 | ortho (non-directing) | para (directing) | ortho (directing) | Sterically hindered and ortho to the deactivating anilinium group. Least likely site. |
Nucleophilic Reactivity and Derivatization of N,2,5-trimethylaniline Hydrochloride
The nucleophilic character of the N,2,5-trimethylaniline scaffold is centered on the lone pair of electrons on the nitrogen atom. In the hydrochloride salt form, this lone pair is unavailable as it is bonded to a proton. Consequently, N,2,5-trimethylaniline hydrochloride itself is not nucleophilic.
To engage in nucleophilic reactions, the free amine must be liberated, typically through neutralization with a base. Once deprotonated, N,2,5-trimethylaniline is a potent nucleophile. This reactivity is central to its derivatization. A common derivatization is N-acetylation, where the amine reacts with an acylating agent like acetic anhydride (B1165640) to form the corresponding amide, N-(2,5-dimethylphenyl)acetamide. This transformation is significant because it converts the strongly activating amino group into a moderately activating acetamido group. libretexts.org This modification serves to temper the reactivity of the aromatic ring, allowing for more controlled subsequent electrophilic aromatic substitution reactions and preventing over-substitution (e.g., polyhalogenation). libretexts.org
Oxidation and Reduction Pathways of the N,2,5-trimethylaniline Hydrochloride Scaffold
The N,2,5-trimethylaniline structure is susceptible to oxidation, primarily at the nitrogen atom and the activated aromatic ring. The electrochemical oxidation of aniline (B41778) derivatives typically proceeds via an initial one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation, to yield other reactive species like iminium cations. mdpi.com
Another documented oxidation pathway for substituted anilines involves N-hydroxylation. For the related compound 2,4,6-trimethylaniline (B148799), evidence suggests the formation of an N-hydroxylated metabolite, which is a key step in the activation mechanism for various aromatic amines. scbt.com
Conversely, the aniline scaffold is generally stable towards chemical reduction. The formation of anilines often involves the reduction of a corresponding nitroaromatic compound. chemistrysteps.com Further reduction of the amine itself or the aromatic ring requires harsh conditions, such as high-pressure catalytic hydrogenation, which are not typical pathways in standard organic transformations.
Reaction Mechanisms of N,2,5-trimethylaniline Hydrochloride in Complex Chemical Transformations
The utility of N,2,5-trimethylaniline hydrochloride as an intermediate in complex syntheses, such as in the manufacture of dyes, highlights its versatile reactivity. ca.gov A key transformation in this context is diazotization, followed by azo coupling.
In this two-stage process, the primary aromatic amine (after being freed from its hydrochloride salt) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the nucleophilic amino group into a highly electrophilic diazonium salt (-N₂⁺). This in-situ generated diazonium ion can then react with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, in an electrophilic aromatic substitution reaction to form an azo compound. These compounds are characterized by the -N=N- linkage, which forms a highly conjugated system responsible for their strong color.
This process demonstrates a powerful switch in chemical reactivity: the initially nucleophilic amine is transformed into a potent electrophile, enabling the construction of complex molecular architectures.
Formation of N,2,5-trimethylaniline Hydrochloride Adducts and Complexes
The most straightforward adduct of N,2,5-trimethylaniline is its salt with a strong acid, N,2,5-trimethylaniline hydrochloride itself. ca.gov This is a simple acid-base adduct where the Lewis basic nitrogen atom of the amine has accepted a proton from hydrochloric acid.
Beyond simple protonation, the free N,2,5-trimethylaniline can act as a Lewis base to form coordination complexes and adducts with Lewis acids, particularly metal centers. Amines are known to form stable adducts with various metal compounds, such as those of indium, aluminum, and copper. scispace.comresearchgate.netscispace.com In these complexes, the nitrogen lone pair donates into an empty orbital of the Lewis acid, forming a coordinate covalent bond. The stoichiometry and stability of these adducts depend on factors like the steric bulk around the nitrogen atom and the strength of the Lewis acid. scispace.com
In the context of mass spectrometry, N,2,5-trimethylaniline readily forms adducts with various ions, which is useful for its detection and characterization. The predicted collision cross-section (CCS) values provide insight into the shape and size of these gas-phase adducts. uni.lu
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 136.11208 | 126.8 |
| [M+Na]⁺ | 158.09402 | 135.4 |
| [M+K]⁺ | 174.06796 | 133.5 |
| [M+NH₄]⁺ | 153.13862 | 149.2 |
| [M-H]⁻ | 134.09752 | 131.2 |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to N,2,5 Trimethylaniline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N,2,5-trimethylaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For N,2,5-trimethylaniline hydrochloride, NMR confirms the atomic connectivity and provides insights into the electronic environment of each nucleus. The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt significantly influences the chemical shifts of nearby nuclei, particularly the N-methyl group and the aromatic protons, which is a key diagnostic feature.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, complex structures often require multi-dimensional experiments to resolve ambiguities and definitively assign resonances. rsc.org For N,2,5-trimethylaniline hydrochloride, a combination of 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to establish its complete structural framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N,2,5-trimethylaniline hydrochloride, it would show correlations between the two adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons, such as the aromatic C-H groups and the three distinct methyl groups (N-CH₃, 2-CH₃, and 5-CH₃).
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the N,2,5-trimethylanilinium cation, which is the form present in the hydrochloride salt.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| N-CH₃ | ~3.0 | ~35 | C-1 |
| 2-CH₃ | ~2.4 | ~18 | C-1, C-2, C-3 |
| 5-CH₃ | ~2.3 | ~20 | C-4, C-5, C-6 |
| H-3 | ~7.2 | ~130 | C-1, C-2, C-4, C-5 |
| H-4 | ~7.1 | ~131 | C-2, C-5, C-6 |
| H-6 | ~7.3 | ~128 | C-1, C-2, C-4, C-5 |
| C-1 (C-N) | - | ~138 | H-6, N-CH₃, 2-CH₃ |
| C-2 (C-CH₃) | - | ~135 | H-3, 2-CH₃ |
| C-3 | H-3 | ~130 | H-4, 2-CH₃ |
| C-4 | H-4 | ~131 | H-3, H-6, 5-CH₃ |
| C-5 (C-CH₃) | - | ~139 | H-4, H-6, 5-CH₃ |
| C-6 | H-6 | ~128 | H-4, 5-CH₃ |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR or other methods. mdpi.com For a crystalline substance like N,2,5-trimethylaniline hydrochloride, ssNMR is particularly useful for identifying polymorphism, studying molecular packing, and probing molecular dynamics. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net In a ¹³C CP/MAS spectrum of N,2,5-trimethylaniline hydrochloride, the number of distinct resonances for each carbon atom can reveal the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice. researchgate.net Any differences in the spectra between batches would indicate the presence of different polymorphs or pseudopolymorphs (e.g., hydrates), each with its unique crystalline arrangement and, consequently, distinct chemical shifts. Furthermore, ssNMR can be used to study the hydrogen bonding network, particularly the N⁺-H···Cl⁻ interaction, which is fundamental to the structure of the hydrochloride salt.
X-ray Crystallography and Diffraction Studies of N,2,5-trimethylaniline Hydrochloride
X-ray crystallography and diffraction are the gold-standard methods for determining the three-dimensional atomic arrangement of a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal structure.
Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information for a molecule. nih.gov Growing a suitable single crystal of N,2,5-trimethylaniline hydrochloride would allow for the precise determination of its molecular geometry and crystal packing. researchgate.netscielo.br
An SCXRD analysis would definitively confirm:
Molecular Structure: The precise bond lengths and angles of the N,2,5-trimethylanilinium cation and the location of the chloride anion.
Protonation Site: Confirmation that protonation occurs at the nitrogen atom.
Conformation: The orientation of the methyl groups relative to the aromatic ring.
Intermolecular Interactions: The detailed hydrogen bonding scheme, particularly the N⁺-H···Cl⁻ hydrogen bonds that are crucial for stabilizing the crystal lattice. researchgate.netnih.gov It would also reveal other weaker interactions, such as C-H···π or π-π stacking, if present.
A representative table of crystallographic data that would be obtained from an SCXRD experiment is shown below.
| Parameter | Example Value |
| Chemical Formula | C₉H₁₄ClN |
| Formula Weight | 171.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.105 |
Note: These values are hypothetical and serve as an illustration of typical data obtained from an SCXRD analysis.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties. rigaku.com Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms of a crystalline API. nih.gov
Each polymorph of N,2,5-trimethylaniline hydrochloride will produce a unique PXRD pattern, characterized by a distinct set of diffraction peak positions (2θ angles) and relative intensities. This pattern serves as a fingerprint for that specific crystalline form. rigaku.comnih.gov PXRD is used routinely in quality control to ensure batch-to-batch consistency of the crystalline form and to detect any potential polymorphic transformations during manufacturing or storage. researchgate.net
The table below illustrates how PXRD data for two hypothetical polymorphs (Form I and Form II) of N,2,5-trimethylaniline hydrochloride might be presented.
| Form I (2θ values) | Form II (2θ values) |
| 8.5 | 9.1 |
| 12.3 | 11.5 |
| 15.8 | 16.2 |
| 19.1 | 20.4 |
| 24.6 | 25.1 |
| 27.0 | 28.3 |
Note: The distinct peak positions clearly differentiate the two hypothetical crystalline forms.
Mass Spectrometry Techniques for N,2,5-trimethylaniline Hydrochloride Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination, confirmation of elemental composition, and structural elucidation through fragmentation analysis.
For N,2,5-trimethylaniline hydrochloride, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is a highly suitable method. nih.gov In the ESI source, the compound is ionized to form the protonated molecule, [C₉H₁₃NH]⁺, which is the cation of the salt. The mass spectrometer would detect this ion at an m/z corresponding to the molecular weight of the free base plus a proton. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental formula. rsc.org
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For the N,2,5-trimethylanilinium ion, characteristic fragmentation pathways would likely include the loss of a methyl radical (•CH₃) or the loss of methane (B114726) (CH₄).
The following table summarizes the expected key ions in the mass spectrum of N,2,5-trimethylaniline hydrochloride.
| Ion Description | Formula | Calculated m/z |
| Protonated Molecule ([M+H]⁺) | [C₉H₁₄N]⁺ | 136.1121 |
| Fragment: Loss of Methyl Radical | [C₈H₁₁N]⁺ | 121.0886 |
| Fragment: Loss of Methane | [C₈H₁₀N]⁺ | 120.0808 |
Note: Data is based on the molecular formula of the free base N,2,5-trimethylaniline (C₉H₁₃N). uni.lu The exact fragmentation pattern would be confirmed experimentally.
High-Resolution Mass Spectrometry (HRMS) for N,2,5-trimethylaniline Hydrochloride
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N,2,5-trimethylaniline hydrochloride, analysis is typically performed on the free base, N,2,5-trimethylaniline (C₉H₁₃N), which is ionized to form the protonated molecule, [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion of N,2,5-trimethylaniline is calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). This calculation yields a theoretical m/z of 136.112074.
In a typical HRMS experiment, a sample of N,2,5-trimethylaniline would be introduced into a mass spectrometer, such as a Time-of-Flight (ToF) or Orbitrap instrument. The instrument would measure the m/z of the resulting ions to several decimal places. The high accuracy of this measurement allows for the confident assignment of the elemental formula C₉H₁₄N⁺ to the observed ion, distinguishing it from other ions with the same nominal mass but different elemental compositions. The difference between the experimentally measured mass and the theoretical mass, known as the mass error and expressed in parts per million (ppm), serves as a key indicator of the correctness of the formula assignment. nih.gov
Table 1: Hypothetical HRMS Data for Protonated N,2,5-trimethylaniline
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₉H₁₃N |
| Ion Formula | [C₉H₁₃N + H]⁺ |
| Theoretical m/z | 136.112074 |
| Hypothetical Measured m/z | 136.1123 |
| Mass Error (ppm) | 1.66 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of N,2,5-trimethylaniline Hydrochloride
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. semanticscholar.orgnih.gov For N,2,5-trimethylaniline, the protonated molecule ([M+H]⁺, m/z 136.1) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID).
The fragmentation of substituted anilines is influenced by the positions of the substituents on the aromatic ring and the nature of the bonds. researchgate.netnih.gov A plausible fragmentation pathway for protonated N,2,5-trimethylaniline would involve characteristic losses of small neutral molecules or radicals. A primary fragmentation event is often the loss of a methyl radical (•CH₃) from one of the methyl groups, leading to a stable fragment ion. Another common pathway for anilines involves cleavage related to the amine group.
Key proposed fragmentation pathways include:
Loss of a methyl radical: The precursor ion at m/z 136.1 could lose a methyl radical (15 Da) from either the N-methyl or one of the ring-attached methyl groups, resulting in a fragment ion at m/z 121.1.
Loss of methane: A subsequent loss of methane (CH₄, 16 Da) from the ion at m/z 121.1 could occur, leading to a fragment at m/z 105.1.
Ring-related fragmentation: Cleavage of the aromatic ring structure can also occur, though typically requires higher collision energies.
These fragmentation patterns provide a structural fingerprint of the molecule, confirming the connectivity of the atoms. researchgate.net
Table 2: Proposed MS/MS Fragmentation Data for Protonated N,2,5-trimethylaniline
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 136.1 | 121.1 | •CH₃ | [C₈H₁₀N]⁺ |
| 136.1 | 106.1 | CH₂NH₂ | [C₈H₈]⁺ |
| 121.1 | 105.1 | CH₄ | [C₇H₆N]⁺ |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis of N,2,5-trimethylaniline Hydrochloride
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and thus the functional groups and bonding within a molecule. triprinceton.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. sepscience.com
For N,2,5-trimethylaniline hydrochloride, the spectrum would be dominated by vibrations associated with the substituted benzene ring, the secondary amine (as an anilinium ion, -NH₂⁺-), and the methyl groups. Analysis of the spectra of similar molecules, such as 2,4,6-trimethylaniline (B148799), provides a basis for assigning the observed vibrational bands. nih.govchemicalbook.com
Key vibrational modes expected for N,2,5-trimethylaniline hydrochloride include:
N-H Stretching: In the hydrochloride salt, the amine is protonated. The N-H stretching vibrations of the anilinium group are expected to appear as a broad band in the IR spectrum, typically in the range of 2800-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups will appear in the 2850-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations produce a series of characteristic bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond in the anilinium ion is expected around 1550-1650 cm⁻¹.
C-H Bending: Bending vibrations of the methyl groups (both symmetric and asymmetric) are found in the 1375-1450 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm⁻¹ region.
Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region below 900 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for N,2,5-trimethylaniline Hydrochloride
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Activity |
|---|---|---|
| N-H Stretch (Anilinium) | 2800 - 3200 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H Bend (Anilinium) | 1550 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| CH₃ Bend | 1375 - 1450 | IR |
| C-N Stretch | 1250 - 1350 | IR, Raman |
Chiroptical Spectroscopy (CD, ORD) in Chiral Derivatization Studies of N,2,5-trimethylaniline Hydrochloride
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of analytical techniques that provide information about the stereochemistry of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.
N,2,5-trimethylaniline hydrochloride is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit any CD or ORD signals and is considered chiroptically inactive.
However, an achiral amine like N,2,5-trimethylaniline can be employed as a derivatizing agent in the study of chiral molecules. acs.org For instance, it could be reacted with a chiral carboxylic acid or another chiral electrophile to form diastereomeric amides. wur.nl These resulting diastereomers, having different spatial arrangements, would be chiroptically active and could be distinguished and analyzed using CD or ORD spectroscopy. nih.gov
In such a hypothetical study, the derivatization of a racemic mixture of a chiral analyte with N,2,5-trimethylaniline would produce two diastereomers. These diastereomers would exhibit distinct CD spectra, allowing for their differentiation and potentially the determination of the absolute configuration of the original analyte. researchgate.netnih.gov The process involves reacting the amine with a chiral reagent, separating the resulting diastereomers (e.g., via HPLC), and then analyzing each diastereomer by CD/ORD spectroscopy. Therefore, while N,2,5-trimethylaniline hydrochloride itself is not a subject for direct chiroptical analysis, it holds potential as a tool in the broader field of stereochemical determination.
Computational Chemistry and Theoretical Investigations of N,2,5 Trimethylaniline Hydrochloride
Quantum Chemical Calculations (DFT, Ab Initio) on N,2,5-trimethylaniline Hydrochloride
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying aniline (B41778) derivatives. scispace.com Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. Such calculations on N,2,5-trimethylaniline hydrochloride would typically begin with geometry optimization to find the lowest energy conformation of the molecule.
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine several key descriptors that predict how N,2,5-trimethylaniline hydrochloride might behave in a chemical reaction. Central to this are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for the molecule to act as an electron donor in a reaction.
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov
Other reactivity descriptors that can be derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov
Table 1: Hypothetical Reactivity Descriptors for N,2,5-trimethylaniline Hydrochloride (Calculated via DFT) This table is illustrative and represents typical data that would be generated from a DFT calculation.
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical stability. |
| Ionization Potential | 5.8 eV | Energy required to remove an electron. |
| Electron Affinity | 0.9 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.35 eV | Measure of the power to attract electrons. |
| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution. |
Quantum chemistry is highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net
Computational studies on similar molecules, such as 3,4,5-trimethoxyaniline, have shown that methods like DFT and Hartree-Fock (HF) can accurately predict vibrational modes. researchgate.net For N,2,5-trimethylaniline hydrochloride, these calculations would identify characteristic peaks corresponding to N-H stretches of the ammonium (B1175870) group, C-N stretches, C-H stretches of the methyl groups and aromatic ring, and the various bending and deformation modes of the molecule. Comparing the computed spectrum with an experimental one allows for precise assignment of each vibrational band. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound and its derivatives. scispace.com
Molecular Dynamics Simulations and Conformational Analysis of N,2,5-trimethylaniline Hydrochloride
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.
For N,2,5-trimethylaniline hydrochloride, an MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., water) to mimic solution conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories reveals:
Conformational Preferences: The molecule's preferred shapes (conformations) and the energy barriers between them. This is particularly relevant for the orientation of the -NH₃⁺ group and the rotation of the methyl groups.
Solvation Structure: How solvent molecules arrange themselves around the cation and the chloride anion, which influences the compound's solubility and behavior in solution.
Vibrational Motions: The dynamic fluctuations of bond lengths and angles around their equilibrium positions.
Studies on the dissociation dynamics of related methylated anilines have used similar techniques to explore how molecular structure influences photofragmentation and excited state relaxation pathways, demonstrating the power of MD to link structure to dynamic function. nih.govrsc.orgresearcher.life
Reaction Mechanism Modeling and Transition State Analysis for N,2,5-trimethylaniline Hydrochloride Transformations
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.
For transformations involving N,2,5-trimethylaniline hydrochloride, such as N-alkylation, oxidation, or polymerization, computational modeling can elucidate the step-by-step mechanism. nih.govopenaccessjournals.com For instance, modeling the reaction of aniline with a methyl radical has been performed at a high level of theory (CCSD(T)//M06-2X) to establish the potential energy surface and identify the most favorable reaction channels, whether through addition to the ring or abstraction of a hydrogen atom. nih.gov Such studies provide detailed information on bond-breaking and bond-forming processes and the energies of all intermediates and transition states.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of an Aniline Derivative This table is illustrative and shows the type of data generated from reaction mechanism modeling.
| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |
| Hydrogen Abstraction | Aniline + •CH₃ | [Aniline•••H•••CH₃]‡ | Anilinyl radical + CH₄ | 8.5 |
| Radical Addition (ortho) | Aniline + •CH₃ | [ortho-TS]‡ | ortho-adduct | 6.2 |
| Radical Addition (para) | Aniline + •CH₃ | [para-TS]‡ | para-adduct | 5.9 |
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling Methodologies Applied to N,2,5-trimethylaniline Hydrochloride Derivatives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are crucial in drug discovery and environmental toxicology for predicting the properties of new or untested chemicals.
For a series of derivatives of N,2,5-trimethylaniline, a QSAR/QSPR study would involve several key steps:
Data Set Assembly: A collection of derivatives with experimentally measured activity or property data (e.g., toxicity, lipophilicity) is gathered.
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be derived from the molecular structure (e.g., molecular weight, atom counts) or from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).
Feature Selection: Statistical methods, such as genetic algorithms, are used to select the subset of descriptors that have the most significant correlation with the property of interest. nih.gov
Model Development: A mathematical model is built using regression techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning methods to create an equation relating the selected descriptors to the activity/property. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure its reliability.
Studies on other aniline derivatives have successfully used these methodologies to predict properties like lipophilicity, which is critical for pharmacokinetic behavior. nih.govresearchgate.net Descriptors such as electrophilicity, van der Waals volume, and partition coefficients are often found to be important predictors for this class of compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Aniline Derivatives
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of N atoms, Number of aromatic rings | Basic molecular composition and size. |
| Topological | Wiener index, Balaban index | Atomic connectivity and molecular branching. |
| Geometric | Molecular surface area, Van der Waals volume | 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Electrophilicity (ω) | Electronic structure and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Lipophilicity and polarizability. |
Role of N,2,5 Trimethylaniline Hydrochloride in Advanced Organic Synthesis and Catalysis
N,2,5-trimethylaniline Hydrochloride as a Key Intermediate in Complex Molecule Synthesis
Substituted anilines are fundamental building blocks in organic synthesis, valued for their role in constructing more complex molecular architectures. As a hydrochloride salt, N,2,5-trimethylaniline offers a stable, solid, and easily handleable form of the parent amine, N,2,5-trimethylaniline. The free amine can be readily liberated for use in reactions requiring a nucleophile.
The primary utility of aniline (B41778) derivatives in complex synthesis lies in their function as nucleophilic synthons for C-N bond formation. The N-H bond of the corresponding free amine can participate in a wide array of reactions, including acylation, alkylation, and arylation, to build larger molecules. Furthermore, the aromatic ring itself can be functionalized through electrophilic aromatic substitution, with the amino group (or its protonated form) directing incoming electrophiles, although the existing methyl groups also exert a strong directing influence.
In multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step, aniline derivatives are common participants. For instance, in reactions like the Ugi or Mannich reactions, anilines serve as the amine component, allowing for the rapid assembly of diverse molecular scaffolds. While specific examples utilizing N,2,5-trimethylaniline are not prominent, its structural similarity to other xylidines and trimethylanilines suggests its suitability for such transformations.
Utilization of N,2,5-trimethylaniline Hydrochloride as a Precursor for Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a central goal of organic chemistry. encyclopedia.pub Anilines are indispensable precursors for a vast range of N-heterocyclic systems. The N,2,5-trimethylaniline scaffold can, in principle, be used to construct various heterocyclic cores.
One of the most fundamental applications is in the synthesis of quinolines and related fused systems. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses all rely on the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors to construct the quinoline (B57606) core. The substitution pattern on the N,2,5-trimethylaniline would lead to a correspondingly substituted quinoline product.
Similarly, this aniline derivative could serve as a precursor for benzimidazoles, which are important pharmacophores. The typical synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or aldehyde. While N,2,5-trimethylaniline is not a diamine, it can be a precursor to one through nitration and subsequent reduction, or it could be used in modern, metal-catalyzed routes that construct the heterocycle from a mono-aniline. The aniline moiety is a key component in the three-component benzannulation reaction to form meta-substituted anilines, which can be further cyclized. beilstein-journals.orgnih.gov
The table below illustrates common heterocyclic synthesis methods where substituted anilines like N,2,5-trimethylaniline could serve as key precursors.
| Heterocyclic System | General Synthetic Method | Reactant Partner(s) for Aniline |
| Quinolines | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent |
| Quinolines | Friedländer Synthesis | α-methylene ketone |
| Indoles | Fischer Indole Synthesis | Ketone or Aldehyde (forms hydrazone first) |
| Benzimidazoles | Phillips Condensation | Carboxylic Acid (requires o-phenylenediamine) |
| Acridines | Bernthsen Acridine Synthesis | Carboxylic Acid and Zinc Chloride |
Catalytic or Ligand Roles of N,2,5-trimethylaniline Hydrochloride Derivatives in Organic Reactions
While the compound itself is not catalytic, it serves as an excellent precursor for ligands used in transition-metal catalysis. The most prominent application for sterically hindered anilines, such as the isomers of trimethylaniline, is in the synthesis of N-heterocyclic carbene (NHC) ligands. mdpi.comnih.gov These ligands have become crucial in modern catalysis, particularly in olefin metathesis and cross-coupling reactions, due to their strong σ-donating properties and their ability to form robust bonds with metal centers. sigmaaldrich.com
The synthesis of a common bulky NHC ligand, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), starts from 2,4,6-trimethylaniline (B148799) (mesidine). A derivative based on the N,2,5-trimethylaniline scaffold would be synthesized analogously:
Condensation: Two equivalents of N,2,5-trimethylaniline would be condensed with glyoxal (B1671930) to form the corresponding diimine.
Cyclization: The diimine is then cyclized with a C1 source, such as paraformaldehyde or chloromethyl ethyl ether, to form the imidazolium (B1220033) or imidazolinium salt precursor.
Deprotonation: Treatment of this salt with a strong base generates the free NHC, which can be isolated or used in situ to form a metal complex.
The resulting NHC ligand would possess a distinct steric and electronic profile compared to ligands derived from other aniline isomers, potentially leading to novel catalytic activities. The table below lists prominent NHC ligands derived from substituted anilines.
| Ligand Acronym | Full Name | Parent Aniline |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | 2,4,6-Trimethylaniline |
| SIMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene | 2,4,6-Trimethylaniline |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 2,6-Diisopropylaniline |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | 2,6-Diisopropylaniline |
Design and Synthesis of Novel Chemical Entities Based on the N,2,5-trimethylaniline Hydrochloride Scaffold
In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which new molecules are designed and synthesized. The N,2,5-trimethylaniline structure can serve as such a scaffold for creating libraries of novel chemical entities. Research on the closely related N-2,5-dimethylphenyl scaffold has demonstrated its utility in developing new antimicrobial agents. mdpi.com
In a representative study, N-2,5-dimethylphenylthioureido acid derivatives were synthesized and evaluated for activity against multidrug-resistant Gram-positive pathogens. mdpi.com The 2,5-dimethylphenyl group was identified as a key structural feature in various antimicrobial compounds. The synthetic strategy involved modifying a thiourea (B124793) derivative of 2,5-dimethylaniline (B45416) to produce a range of thiazole (B1198619) derivatives. This work highlights how the N,2,5-trimethylaniline scaffold could be similarly exploited. By introducing an N-methyl group, researchers could fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The general approach involves:
Scaffold Selection: Identifying the N,2,5-trimethylaniline core as the starting point.
Functionalization: Using the reactive amine handle to attach other chemical moieties (e.g., thiourea, amides, heterocyclic rings).
Library Synthesis: Creating a series of related compounds by varying the attached groups.
Screening: Testing the synthesized compounds for desired biological or material properties.
Applications in Polymerization Reactions
Aniline and its derivatives are important monomers for the synthesis of conducting polymers, with polyaniline being the most studied example. The properties of these polymers can be significantly altered by introducing substituents onto the aromatic ring or the nitrogen atom.
Research has shown that substituted anilines can be polymerized to form novel materials. For example, various phenylamines, including the sterically hindered 2,4,6-trimethylaniline, have been polymerized with sulfur monochloride (S₂Cl₂) to produce poly[N,N-(phenylamino)disulfides]. nih.gov This step-growth polymerization yields polymers with a unique backbone consisting of nitrogen and sulfur atoms [-N(R)-S-S-].
The polymerization of 2,4,6-trimethylaniline was specifically investigated to demonstrate that the reaction occurs at the amine and not through electrophilic substitution on the ring, as the ortho and para positions are blocked. nih.gov The resulting polymer had a high molecular weight, confirming the viability of the polymerization pathway. Given its structural similarities, N,2,5-trimethylaniline would be expected to undergo a similar polymerization reaction to yield a poly-NAD with its own distinct properties.
The table below summarizes the results from the polymerization of various aniline derivatives with S₂Cl₂, showcasing how monomer structure influences polymer properties. nih.gov
| Monomer | Polymer Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Aniline | 10,000 | 1.46 |
| 3,5-Dichloroaniline | 3,000 | 1.21 |
| 2-Aminoanthracene | 4,500 | 1.91 |
| 2,4,6-Trimethylaniline | 8,900 | 1.84 |
| p-Toluidine | 3,200 | 1.33 |
This data indicates that the substitution pattern on the aniline monomer directly impacts the resulting polymer's characteristics. Therefore, using N,2,5-trimethylaniline as a monomer would provide a pathway to new polymeric materials with potentially novel electronic, optical, and physical properties.
Environmental Chemistry and Advanced Analytical Methodologies for N,2,5 Trimethylaniline Hydrochloride
Advanced Chromatographic and Hyphenated Techniques for N,2,5-trimethylaniline Hydrochloride Detection and Quantification
The accurate detection and quantification of N,2,5-trimethylaniline hydrochloride in various matrices necessitate the use of advanced analytical methodologies. Chromatographic techniques, particularly when coupled with mass spectrometry, offer the high sensitivity and selectivity required for trace-level analysis of aromatic amines.
GC-MS and LC-MS/MS Method Development for N,2,5-trimethylaniline Hydrochloride and Related Amines
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of aniline (B41778) derivatives. d-nb.info The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds like trimethylanilines. In method development, the free base form of N,2,5-trimethylaniline is typically analyzed following extraction from the sample. Key parameters for a GC-MS method include the type of capillary column, the temperature program of the oven, and the mass spectrometer settings. A common approach involves using a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov For detection, Electron Impact (EI) ionization is frequently used, which generates a characteristic fragmentation pattern for N,2,5-trimethylaniline, allowing for both identification and quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides an alternative with the advantage of not requiring the analyte to be volatile, and it often involves simpler sample preparation, such as direct injection. d-nb.info This technique is particularly useful for analyzing samples in complex aqueous matrices. d-nb.info Reversed-phase chromatography is the most common separation mode, using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to facilitate the ionization of the analyte. mdpi.com Electrospray ionization (ESI) in positive mode is generally optimal for amines, as it protonates the amine group to form a pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. nih.gov
Below is a table summarizing typical parameters for these methods.
| Parameter | Typical GC-MS Conditions | Typical LC-MS/MS Conditions |
|---|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase/Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Temperature Program | Initial 60°C, ramp to 280°C | Isothermal (e.g., 40°C) |
| Injection | Split/Splitless injector, 250°C | Autosampler, direct injection |
| Ionization Mode | Electron Impact (EI), 70 eV | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | SCAN or Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM) |
Capillary Electrophoresis for N,2,5-trimethylaniline Hydrochloride Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govpsu.edu Separation in CE is based on the differential migration of charged species in an electric field. nih.gov Since N,2,5-trimethylaniline is a basic compound, it will be positively charged in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE. analyticaltoxicology.comspringernature.com
In a typical CZE method, a fused-silica capillary is filled with a background electrolyte (BGE), which is often a buffer solution like phosphate (B84403) or borate (B1201080) at a low pH (e.g., pH 2.5) to ensure the analyte is fully protonated. springernature.com A high voltage is applied across the capillary, causing the positively charged N,2,5-trimethylaniline cations to migrate towards the cathode at a velocity dependent on their charge-to-size ratio. analyticaltoxicology.com For separating a mixture of similar amines or neutral impurities, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed. MEKC introduces micelles (formed by adding a surfactant to the BGE) as a pseudostationary phase, allowing for the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. analyticaltoxicology.com Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. nih.gov
Method Validation (Linearity, LOD, LOQ, Precision) for N,2,5-trimethylaniline Hydrochloride
Validation of an analytical method ensures its reliability for the intended purpose. wjarr.com Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. europa.eu
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. aquaenergyexpo.com Linearity is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and is confirmed if the correlation coefficient (r²) of the resulting calibration curve is ≥ 0.99. europa.euaquaenergyexpo.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method. npra.gov.my The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. npra.gov.my These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. npra.gov.my
Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. europa.eu It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. europa.eu
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but with variations such as different days, analysts, or equipment. sps.nhs.uk Precision is typically reported as the relative standard deviation (RSD) of the measurements.
The following table presents typical validation results for the analysis of aromatic amines using hyphenated techniques.
| Validation Parameter | Typical Performance Characteristic | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | mdpi.com |
| LOD | 0.1 - 10 µg/L | d-nb.info |
| LOQ | 0.25 - 50 µg/L | d-nb.infomdpi.com |
| Precision (RSD) | < 15% | sps.nhs.uk |
Environmental Fate and Transformation Mechanisms of N,2,5-trimethylaniline Hydrochloride
The environmental fate of N,2,5-trimethylaniline hydrochloride is governed by its susceptibility to various degradation processes, including photolysis and microbial biotransformation. mdpi.comkpu.ca These processes determine the compound's persistence and the potential formation of transformation products in soil and aquatic systems. nih.gov
Photolytic Degradation Pathways of N,2,5-trimethylaniline Hydrochloride
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net For aromatic amines like N,2,5-trimethylaniline, photolysis can be a significant degradation pathway in surface waters. nih.govresearchgate.net The process is often initiated by the absorption of photons, leading to the formation of excited-state molecules that can undergo various reactions.
Potential photolytic degradation pathways for N,2,5-trimethylaniline may include:
Photo-oxidation: The aromatic ring is susceptible to attack by reactive oxygen species (e.g., hydroxyl radicals) generated photochemically in the water. This can lead to the hydroxylation of the benzene (B151609) ring, forming hydroxylated trimethylaniline derivatives. researchgate.net
N-Demethylation: The N-methyl group can be cleaved, leading to the formation of 2,5-dimethylaniline (B45416).
Ring Opening: Under more intense UV radiation, the aromatic ring can be cleaved, resulting in the formation of smaller, aliphatic compounds. nih.gov
Polymerization: Radical species formed during photolysis can react with each other or with parent molecules to form larger, polymeric structures. nih.gov
The rate and products of photolysis are highly dependent on environmental conditions such as water depth, pH, the presence of photosensitizing substances (like humic acids), and the intensity of sunlight. researchgate.net
Biotransformation and Microbial Degradation Studies of N,2,5-trimethylaniline Hydrochloride
Microbial degradation is a key process in the removal of organic pollutants from the environment. mdpi.comresearchgate.net Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade aniline and its derivatives. nih.gov The biotransformation of N,2,5-trimethylaniline likely involves enzymatic reactions that modify its chemical structure, potentially leading to complete mineralization (conversion to CO₂, water, and inorganic compounds). nih.gov
Studies on related compounds suggest that the microbial degradation of N,2,5-trimethylaniline may proceed through the following steps:
Initial Attack: The degradation is often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring.
Demethylation: The methyl groups on the ring and the nitrogen atom can be enzymatically removed.
Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes, forming catechol or protocatechuate intermediates. These intermediates are then funneled into central metabolic pathways like the Krebs cycle. frontiersin.org
Several bacterial genera, such as Pseudomonas, Rhodococcus, and Bacillus, are known to degrade aromatic amines and could potentially metabolize N,2,5-trimethylaniline. nih.gov The efficiency of biodegradation depends on factors like the concentration of the compound, the presence of other carbon sources, temperature, pH, and the specific microbial communities present in the soil or water. frontiersin.org
Development of Sensors and Probes for N,2,5-trimethylaniline Hydrochloride Detection
The detection of specific aromatic amines like N,2,5-trimethylaniline hydrochloride is crucial for environmental monitoring and industrial quality control. While dedicated sensors exclusively for N,2,5-trimethylaniline hydrochloride are not extensively detailed in current literature, the principles for their development can be derived from established sensing platforms for other biogenic and aromatic amines. nih.govnih.gov Research efforts are broadly categorized into electrochemical, optical, and biosensor-based methodologies, each offering distinct advantages in sensitivity, selectivity, and ease of use.
Electrochemical Sensors
Electrochemical sensors represent a robust and widely used platform for amine detection due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov These devices operate by converting the chemical interaction between the analyte and an electrode surface into a measurable electrical signal, such as current (amperometric), potential (potentiometric), or impedance. nih.gov
The core of these sensors is the working electrode, which is often modified with nanomaterials to enhance its performance. Materials like glassy carbon electrodes (GCE), carbon paste, and graphite (B72142) are frequently used as conductive substrates because they are inexpensive and chemically stable. mdpi.com To improve sensitivity and selectivity, these substrates can be functionalized with nanocomposites, including metallic nanoparticles (e.g., gold), conductive polymers, and carbon-based materials like graphene and multi-walled carbon nanotubes (MWCNTs). mdpi.comresearchgate.net For instance, voltammetric techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed to measure the oxidation of the target analyte, achieving low limits of detection. mdpi.com
Table 7.3.1: Performance Characteristics of Electrochemical Sensors for Aromatic Amine Analogues
| Sensor Type | Electrode Modifier | Target Analyte | Limit of Detection (LOD) | Technique | Reference |
|---|---|---|---|---|---|
| Amperometric | Gold Nanoparticles (AuNPs) / Polymer Composite | Trimethylamine (B31210) | 0.04 µM | Amperometry | nih.gov |
| Voltammetric | Hollow Nickel Nanospheres / MWCNTs@Graphene Oxide | Citalopram (Aromatic Amine Drug) | 0.162 µmolL⁻¹ | Square Wave Voltammetry (SWV) | mdpi.com |
| Voltammetric | Molecularly Imprinted Polymer (MIP) | Trazodone (Aromatic Amine Drug) | 1.6 µmolL⁻¹ | Differential Pulse Voltammetry (DPV) | mdpi.com |
| Voltammetric | SnO₂/Polyaniline/N-Graphene Quantum Dots | Dopamine | 0.22 µM | Differential Pulse Voltammetry (DPV) | researchgate.net |
Optical Sensors and Probes
Optical sensors offer a compelling alternative, often enabling visual detection through colorimetric or fluorescent responses. rsc.org These sensors are typically cost-effective and easy to use. rsc.org
Colorimetric Sensors: These probes change color upon interaction with the target amine. The sensing mechanism can involve hydrazone-based compounds that possess a donor–bridge–acceptor structure, making them sensitive to pH changes induced by amines. rsc.org The specificity and sensitivity of these sensors can be tuned by modifying the chemical structure of the probe. rsc.org
Fluorescent Probes: Fluorescent sensing is a highly sensitive technique for amine detection. rsc.org These sensors are designed with materials that exhibit a change in fluorescence intensity—either an increase ("turn-on") or decrease ("turn-off")—upon binding with an amine. rsc.org Conjugated porous polymers (CPPs) have emerged as promising materials for this purpose, demonstrating the ability to detect aromatic amines at nanomolar concentrations. rsc.org The porous nature and large conjugated systems of these polymers enhance their sensing capabilities. rsc.org
Table 7.3.2: Performance of Optical Probes for Aromatic Amine Detection
| Probe Type | Sensing Material | Target Analyte | Limit of Detection (LOD) | Sensing Behavior | Reference |
|---|---|---|---|---|---|
| Fluorescent | Conjugated Porous Polymer (P1) | Aromatic Amines | 171 nM | "Turn-off" | rsc.org |
| Fluorescent | Conjugated Porous Polymer (P2) | Aromatic Amines | 81 nM | "Turn-off" | rsc.org |
| Fluorescent | Conjugated Porous Polymer (P2) | Aliphatic Amines | 43 nM | "Turn-on" | rsc.org |
| Fluorescent | Corrole Dye-based Probe | Hydrazine | 88 nM | "Turn-on" | researchgate.net |
Biosensors
Biosensors combine a biological recognition element (such as an enzyme) with a transducer to achieve high selectivity for a target analyte. nih.gov For the detection of amines, enzymes like amine oxidases are commonly used. nih.gov The enzyme specifically catalyzes the oxidation of the amine, and the resulting products (e.g., hydrogen peroxide) or the consumption of a reactant (e.g., oxygen) are measured by an electrochemical transducer. nih.gov
The development of a biosensor for N,2,5-trimethylaniline hydrochloride would require the identification or engineering of an enzyme with high specificity for its structure. An example of a highly specific enzyme-based sensor is the one developed for trimethylamine N-oxide (TMAO), which uses a specific TMAO reductase immobilized on an electrode surface. nih.govresearchgate.net Such sensors can achieve very low detection limits, with one TMAO biosensor reporting an LOD of 2.96 nM. researchgate.net This approach highlights the potential for developing highly sensitive and selective biosensors for specific amine compounds, provided a suitable biorecognition element can be found.
Future Research Directions and Unexplored Areas in N,2,5 Trimethylaniline Hydrochloride Chemistry
Integration of N,2,5-trimethylaniline Hydrochloride in Sustainable Chemical Processes
The global shift towards green chemistry necessitates the development of manufacturing processes that are environmentally benign, resource-efficient, and economically viable. Future research on N,2,5-trimethylaniline hydrochloride is expected to focus heavily on its integration into sustainable synthetic frameworks.
Biocatalytic Synthesis: A promising avenue is the use of enzymes for the synthesis of aniline (B41778) derivatives. Research has demonstrated that nitroreductase biocatalysts can facilitate aromatic nitro reduction in continuous packed-bed reactors, offering a sustainable alternative to traditional methods that rely on high-pressure hydrogen and precious-metal catalysts. researchgate.netnih.gov Future work could involve developing specific enzymes or engineered microorganisms for the selective production of N,2,5-trimethylaniline from corresponding nitro-precursors, operating in aqueous media under mild conditions.
Mechanochemistry: Solvent-free reaction conditions are a cornerstone of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of various aromatic amines and their derivatives, such as imines and amides. nih.govtsijournals.comacs.org Investigating mechanochemical routes to synthesize N,2,5-trimethylaniline hydrochloride or use it as a reactant could drastically reduce solvent waste and energy consumption.
Electrocatalytic Methods: Electrosynthesis, powered by renewable electricity, offers a path to decarbonize chemical manufacturing. A novel method for creating anilines involves using a redox mediator to deliver protons and electrons from the electrolysis of water to nitroarenes at ambient temperature and pressure. ca.gov Adapting this electrocatalytic strategy for N,2,5-trimethylaniline could lead to a highly efficient and scalable green production process.
Bio-based Feedstocks: A significant leap in sustainability would be to produce aniline derivatives from renewable biomass instead of petroleum. researchgate.net Research into converting plant-derived sugars into chemical intermediates could be extended to create a value chain for bio-based N,2,5-trimethylaniline, fundamentally reducing the carbon footprint of its production.
| Sustainable Approach | Potential Application for N,2,5-trimethylaniline Hydrochloride | Key Advantages |
| Biocatalysis | Synthesis from 2,5-dimethyl-N-methyl-nitrobenzene using engineered nitroreductases. | Reduced metal waste, lower energy, aqueous solvent. researchgate.net |
| Mechanochemistry | Solvent-free synthesis of the hydrochloride salt or its derivatives (e.g., amides). | Eliminates volatile organic solvents, high efficiency. nih.govacs.org |
| Electrocatalysis | Reduction of a nitro-precursor using renewably generated electricity and a redox mediator. | Avoids high temperatures/pressures, scalable. ca.gov |
| Bio-based Feedstocks | Synthesis from intermediates derived from the fermentation of industrial sugars. | Moves away from fossil fuel dependence, circular economy. researchgate.net |
Exploration of Novel Reactivity Patterns for N,2,5-trimethylaniline Hydrochloride
The specific arrangement of methyl groups and the N-methyl substituent on the aniline ring dictates its electronic and steric properties, suggesting that N,2,5-trimethylaniline may exhibit unique reactivity.
A primary area for future exploration is the activation of the typically robust C(aryl)–N bond. Recent breakthroughs have shown that direct amination of anilines is possible through C(aryl)–NH2 bond cleavage, mediated by hypervalent iodine, to form new amine derivatives. acs.org Applying similar deconstructive coupling strategies to N,2,5-trimethylaniline could provide a novel pathway to complex amine architectures that are otherwise difficult to access.
Furthermore, the substitution pattern leaves the C4 (para) and C6 (ortho) positions open for electrophilic aromatic substitution. The interplay between the activating N-methylamino group and the directing methyl groups could lead to interesting regioselectivity. Future studies could explore this reactivity using modern catalytic methods, such as photoredox or transition-metal catalysis, to achieve C-H functionalization at these positions, opening doors to novel substituted derivatives. The classic diazotization reaction, which converts the amine to a versatile diazonium salt, could also be explored to install a wide variety of functional groups at the C1 position. acs.org
Advancements in High-Throughput Synthesis and Screening Methodologies for N,2,5-trimethylaniline Hydrochloride Derivatives
The discovery of new materials and bioactive molecules is often accelerated by high-throughput synthesis and screening. Future research can focus on developing automated platforms for the rapid synthesis of a library of N,2,5-trimethylaniline hydrochloride derivatives. By systematically varying substituents on the aromatic ring or by derivatizing the amine functional group, a diverse collection of novel compounds can be generated.
These libraries could be screened for a range of properties. For instance, in materials science, derivatives could be tested as monomers for specialty polymers, additives for coatings, or components in organic electronic devices. The continuous chemoenzymatic synthesis methods mentioned earlier are particularly amenable to automation and could be adapted for creating such libraries in a resource-efficient manner. nih.gov This approach would bridge the gap between sustainable synthesis and accelerated discovery, enabling the rapid identification of N,2,5-trimethylaniline derivatives with valuable properties.
Emerging Computational Approaches for N,2,5-trimethylaniline Hydrochloride Research
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work and reducing trial-and-error. For N,2,5-trimethylaniline hydrochloride, several computational avenues are ripe for exploration.
Density Functional Theory (DFT): DFT calculations can be employed to model reaction mechanisms involving N,2,5-trimethylaniline. For example, studies on the chlorination of aniline have used DFT to understand the stability of reaction intermediates and explain the regioselectivity of the reaction. mdpi.com Similar studies on N,2,5-trimethylaniline could predict the outcomes of electrophilic substitution, C-N bond activation, or catalytic cycles, providing valuable mechanistic insights. acs.orgnih.govoup.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., reactivity, toxicity, or biological activity). nih.gov By calculating molecular descriptors for a series of N,2,5-trimethylaniline derivatives—such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and various steric and electronic parameters—researchers can build models to predict the properties of yet-unsynthesized compounds. This approach can guide the design of derivatives with enhanced performance characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of N,2,5-trimethylaniline hydrochloride in different environments, such as in solution or at the interface of a catalyst. This can provide insights into solvation effects, conformational preferences, and the dynamics of interaction with other molecules, which are crucial for designing efficient catalytic systems or understanding its behavior in complex mixtures.
| Computational Method | Research Application for N,2,5-trimethylaniline Hydrochloride | Predicted Outcomes |
| Density Functional Theory (DFT) | Modeling the reaction pathway for electrophilic bromination. | Reaction energy profiles, transition state structures, prediction of ortho vs. para selectivity. mdpi.com |
| QSAR | Predicting the inhibition potential of derivatives on a specific enzyme. | Identification of key structural features for activity, guiding the synthesis of more potent derivatives. |
| Molecular Dynamics (MD) | Simulating the interaction of the molecule with a heterogeneous catalyst surface. | Understanding adsorption energies and orientations, informing catalyst design. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of N,2,5-trimethylaniline hydrochloride, transforming it from a chemical curiosity into a valuable building block for sustainable technologies and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
